N-benzyl-2-{[4-(isobutyrylamino)benzoyl]amino}-N-methylbenzamide
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Overview
Description
N-BENZYL-N-METHYL-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its intricate structure, which includes multiple amide groups and a benzyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-METHYL-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE typically involves multi-step organic reactions. One common method involves the condensation of benzoic acid derivatives with amines under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the amide bonds. The process often includes steps like acylation, amidation, and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH. Industrial methods also emphasize the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-METHYL-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-BENZYL-N-METHYL-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-BENZYL-N-METHYL-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest derivative of benzoic acid, used in various pharmaceutical applications.
2-Bromo-N-methylbenzamide: Known for its use in organic synthesis and as an intermediate in drug development.
2-Benzoyl-N-methylbenzamide: Utilized in the synthesis of complex organic molecules and materials.
Uniqueness
N-BENZYL-N-METHYL-2-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE stands out due to its unique structure, which allows for specific interactions with biological targets
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-[[4-(2-methylpropanoylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-18(2)24(30)27-21-15-13-20(14-16-21)25(31)28-23-12-8-7-11-22(23)26(32)29(3)17-19-9-5-4-6-10-19/h4-16,18H,17H2,1-3H3,(H,27,30)(H,28,31) |
InChI Key |
MMKZNAHSEIQOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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